Methyl 2-(2-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate
Overview
Description
Methyl 2-(2-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate is an organic compound that features a pyridine ring substituted with a tert-butoxycarbonyl-protected amino group and a methyl ester group. This compound is of interest in organic synthesis and medicinal chemistry due to its potential as an intermediate in the synthesis of various biologically active molecules.
Mechanism of Action
Target of action
The compound contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyridine. It is often used as a precursor to agrochemicals and pharmaceuticals .
Mode of action
The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It could be involved in the protection of amino groups during peptide synthesis, preventing unwanted side reactions.
Biochemical pathways
Without specific information, it’s hard to determine the exact biochemical pathways this compound might affect. Pyridine derivatives are known to interact with various enzymes and receptors in the body .
Result of action
The exact molecular and cellular effects of this compound are unknown without further study. The presence of the Boc group suggests it might be used in the synthesis of more complex molecules, possibly including pharmaceuticals .
Action environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The Boc group, for example, can be removed under acidic conditions .
Biochemical Analysis
Biochemical Properties
It is known that this compound is a tert-butyloxycarbonyl-protected amino acid . The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Molecular Mechanism
It is known that the Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This suggests that this compound could potentially interact with biomolecules in a pH-dependent manner.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate typically involves the following steps:
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Protection of the Amino Group: : The amino group on the pyridine ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
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Formation of the Ester: : The protected amino pyridine is then reacted with methyl bromoacetate in the presence of a base like potassium carbonate to form the ester linkage.
The overall reaction can be summarized as follows:
2-Aminopyridine+Boc-Cl→Boc-protected aminopyridineBoc-protected aminopyridine+Methyl bromoacetate→Methyl 2-(2-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate
Industrial Production Methods
In an industrial setting, the synthesis of this compound would follow similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : The compound can undergo nucleophilic substitution reactions, particularly at the ester group. For example, it can react with nucleophiles like amines to form amides.
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Deprotection Reactions: : The tert-butoxycarbonyl group can be removed under acidic conditions, revealing the free amino group. This is typically done using trifluoroacetic acid.
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Oxidation and Reduction: : The pyridine ring can participate in various oxidation and reduction reactions, altering the electronic properties of the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base.
Deprotection: Trifluoroacetic acid or hydrochloric acid.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Major Products Formed
Amides: Formed from nucleophilic substitution at the ester group.
Free Amines: Formed from deprotection of the Boc group.
Oxidized or Reduced Pyridine Derivatives: Depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
Methyl 2-(2-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate is used as an intermediate in the synthesis of more complex organic molecules. Its protected amino group allows for selective reactions at other sites on the molecule, making it a valuable building block in organic synthesis.
Biology and Medicine
In medicinal chemistry, this compound can be used to synthesize potential drug candidates. The pyridine ring is a common motif in many pharmaceuticals, and the protected amino group can be deprotected to reveal a functional group that can interact with biological targets.
Industry
In the chemical industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility in undergoing various chemical reactions makes it a useful intermediate in the synthesis of a wide range of products.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-amino)pyridin-4-yl)acetate: Similar structure but without the tert-butoxycarbonyl protection.
Ethyl 2-(2-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate: Similar structure with an ethyl ester instead of a methyl ester.
Methyl 2-(2-((tert-butoxycarbonyl)amino)pyridin-3-yl)acetate: Similar structure with the amino group at a different position on the pyridine ring.
Uniqueness
Methyl 2-(2-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate is unique due to the specific positioning of the tert-butoxycarbonyl-protected amino group and the methyl ester. This configuration allows for selective reactions and deprotection steps, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-10-7-9(5-6-14-10)8-11(16)18-4/h5-7H,8H2,1-4H3,(H,14,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPYPRNAFIAJII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693591 | |
Record name | Methyl {2-[(tert-butoxycarbonyl)amino]pyridin-4-yl}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260890-57-0 | |
Record name | Methyl {2-[(tert-butoxycarbonyl)amino]pyridin-4-yl}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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